5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide
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Overview
Description
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide is an organic compound that belongs to the class of furohydrazides This compound is characterized by the presence of a furan ring, a hydrazide group, and a phenoxy group with isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide typically involves the following steps:
Preparation of 2-Isopropyl-5-methylphenol: This can be synthesized through the alkylation of phenol with isopropyl bromide and methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-Isopropyl-5-methylphenoxyacetic acid: The phenol derivative is reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Synthesis of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furoic acid: The phenoxyacetic acid derivative is then subjected to a cyclization reaction with furfural in the presence of an acid catalyst to form the furoic acid derivative.
Formation of this compound: Finally, the furoic acid derivative is reacted with hydrazine hydrate under reflux conditions to yield the desired furohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.
Substitution: The phenoxy and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides, quinones, or other oxidized derivatives.
Reduction: Formation of amines, alcohols, or other reduced derivatives.
Substitution: Formation of substituted phenoxy or furan derivatives.
Scientific Research Applications
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Isopropylphenoxy)methyl]-2-furohydrazide: Lacks the methyl substituent on the phenoxy group.
5-[(2-Methylphenoxy)methyl]-2-furohydrazide: Lacks the isopropyl substituent on the phenoxy group.
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furoic acid: Contains a carboxylic acid group instead of the hydrazide group.
Uniqueness
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide is unique due to the presence of both isopropyl and methyl substituents on the phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents with the furohydrazide moiety provides distinct properties that differentiate it from similar compounds.
Properties
IUPAC Name |
5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)13-6-4-11(3)8-15(13)20-9-12-5-7-14(21-12)16(19)18-17/h4-8,10H,9,17H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDSYMAVTWWGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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